molecular formula C7H20ClN3O B019467 1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine CAS No. 42751-79-1

1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine

Cat. No. B019467
CAS RN: 42751-79-1
M. Wt: 197.71 g/mol
InChI Key: RPKDEWATZPCEIX-UHFFFAOYSA-N
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Description

“1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine” is a chemical compound with the CAS number 42751-79-1 . It is a polymer that is formed by the reaction of 1,2-Ethanediamine, (chloromethyl)oxirane, and N-methylmethanamine . This substance is registered under the European Community (EC) number 610-057-9 .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . Unfortunately, the specific molecular formula or structure image is not available .

Scientific Research Applications

  • Organic Synthesis : A study by Keypour et al. (2009) discussed a novel stable dication synthesized from N, N′-bis(2-aminophenyl)-1,2-ethanediamine showing potential for organic synthesis applications (Keypour et al., 2009).

  • Polymer Science : Beinert et al. (1993) investigated the synthesis of polystyrenes with pendent 2-hydroxyethyl groups, utilizing a reaction involving phenyllithium and oxirane in the presence of N,N,N′,N′-tetramethylethylenediamine (Beinert et al., 1993).

  • Biomedical Applications : Caldwell et al. (1993) synthesized water-soluble polyamidoamines with secondary amino groups, suitable for drug binding and biomedical applications (Caldwell et al., 1993).

  • Polymer Modification : Kahovec and Štamberg (2007) demonstrated the amination of poly(oxy(2,2-bis-chloromethyl-trimethylene)) to form amino derivatives, leading to various polymeric applications (Kahovec & Štamberg, 2007).

  • Electronics and Electrical Engineering : Bezgin et al. (2015) synthesized polymers functionalized with coumarone and diethanolamine, suitable for applications in electronics due to their decreased dielectric constant values (Bezgin et al., 2015).

  • Biomedical Polymer Synthesis : Mielańczyk et al. (2014) synthesized amphiphilic methyl α-D-glucopyranoside-centered copolymers with diverse solubility properties, indicating potential for biomedical applications (Mielańczyk et al., 2014).

  • Antibacterial and Anticancer Properties : Abdelwahab et al. (2019) evaluated poly(3-hydroxybutyrate) functionalized with different amino compounds, including PHB-ethylenediamine, for potent antibacterial and anticancer activities (Abdelwahab et al., 2019).

properties

IUPAC Name

2-(chloromethyl)oxirane;ethane-1,2-diamine;N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C2H8N2.C2H7N/c4-1-3-2-5-3;3-1-2-4;1-3-2/h3H,1-2H2;1-4H2;3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKDEWATZPCEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1C(O1)CCl.C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42751-79-1
Record name Dimethylamine-epichlorohydrin-ethylenediamine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42751-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

197.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42751-79-1
Record name 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042751791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, polymer with 2-(chloromethyl)oxirane and N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine
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1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine
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1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine
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1,2-Ethanediamine, polymer with (chloromethyl)oxirane and N-methylmethanamine

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